![molecular formula C16H17NO2 B1421531 2-Methyl-5-(4-propoxybenzoyl)pyridine CAS No. 1187164-28-8](/img/structure/B1421531.png)
2-Methyl-5-(4-propoxybenzoyl)pyridine
Overview
Description
“2-Methyl-5-(4-propoxybenzoyl)pyridine” is a chemical compound with the molecular formula C16H17NO2 . It has a molecular weight of 255.32 . The IUPAC name for this compound is (6-methyl-3-pyridinyl)(4-propoxyphenyl)methanone .
Molecular Structure Analysis
The InChI code for “2-Methyl-5-(4-propoxybenzoyl)pyridine” is 1S/C16H17NO2/c1-3-10-19-15-8-6-13(7-9-15)16(18)14-5-4-12(2)17-11-14/h4-9,11H,3,10H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Methyl-5-(4-propoxybenzoyl)pyridine” include a molecular weight of 255.32 .Scientific Research Applications
Synthesis and Characterization in Polymer Development
Research has shown the synthesis of novel polyimides derived from a pyridine-containing aromatic dianhydride monomer. This involves the use of 2,6-bis[4-(3,4-dicarboxyphenoxy)benzoyl]pyridine dianhydride, synthesized from the nitro displacement of 4-nitrophthalonitrile. The resulting polyimides demonstrate good thermal stability and outstanding mechanical properties, indicating potential applications in high-performance materials (Wang et al., 2006).
Luminescent Properties in Organometallic Complexes
A study on rhenium(I) tricarbonyl chloride complexes with pyridine-functionalized N-heterocyclic carbenes revealed blue-green luminescence. These complexes, including variants of pyridine molecules, show promise for applications in photophysical and electrochemical properties, which could be valuable in light-emitting materials and sensors (Li et al., 2012).
Mesomorphic Behavior in Liquid Crystals
Research on 2-methyl-5-(4′-n-alkoxybenzoyloxy)pyridines, which are structurally similar to 2-Methyl-5-(4-propoxybenzoyl)pyridine, explored their mesomorphic behavior. These compounds exhibit smectic phases, indicating potential for use in liquid crystal technologies (Trivedi & Thaker, 1981).
Catalytic Activity in Organic Synthesis
Palladium complexes with pyridine derivatives have shown catalytic activity in organic synthesis, particularly in Heck-type coupling reactions. This indicates the potential application of 2-Methyl-5-(4-propoxybenzoyl)pyridine derivatives in catalyzing important chemical reactions (Hahn et al., 2005).
Scaffold for Synthesis of Functionalized Compounds
A study demonstrated the use of a pyridine derivative as a scaffold for the synthesis of highly functionalized 3-pyridin-3-ylisoxazoles-5-carboxylic acid derivatives. This suggests its application in the synthesis of diverse organic compounds (Ruano et al., 2005).
Antibacterial and Cognitive-Enhancing Properties
While not directly related to 2-Methyl-5-(4-propoxybenzoyl)pyridine, research on similar pyridine derivatives has revealed antibacterial properties and potential cognitive-enhancing effects. This points towards possible biomedical applications of related compounds (Lin et al., 1997).
properties
IUPAC Name |
(6-methylpyridin-3-yl)-(4-propoxyphenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-3-10-19-15-8-6-13(7-9-15)16(18)14-5-4-12(2)17-11-14/h4-9,11H,3,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWLLRFCVPGHULW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)C2=CN=C(C=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401237694 | |
Record name | (6-Methyl-3-pyridinyl)(4-propoxyphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401237694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1187164-28-8 | |
Record name | (6-Methyl-3-pyridinyl)(4-propoxyphenyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187164-28-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (6-Methyl-3-pyridinyl)(4-propoxyphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401237694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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